3-methyl-1,4-diphenyl-1H-pyrazol-5-ol

Description

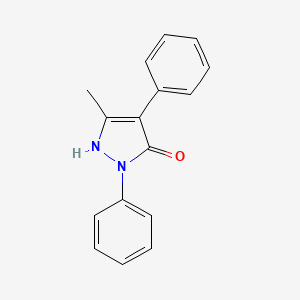

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFVSEKKXOPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350419, DTXSID10902283 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1520 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79481-69-9 | |

| Record name | 11E-408S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Ol

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

Following a comprehensive search of peer-reviewed scientific literature and crystallographic databases, specific experimental data from single-crystal X-ray diffraction studies for the compound 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol could not be located. Consequently, a detailed analysis of its conformation in the crystalline state, including specific dihedral angles, bond lengths, and bond angles defining the spatial arrangement of its phenyl rings relative to the pyrazole (B372694) core, is not available in the reviewed sources.

The conformation of pyrazole derivatives in the solid state is determined by the interplay of steric and electronic effects of the substituents, as well as by intermolecular interactions such as hydrogen bonding and π-stacking within the crystal lattice. For this compound, a complete conformational analysis would require precise data on the torsion angles between the pyrazole ring and the phenyl groups at the N1 and C4 positions. This information can only be obtained through experimental crystallographic studies.

Without such data, any discussion on the planarity of the heterocyclic ring and the orientation of the phenyl substituents for this specific molecule would be speculative.

Computational and Theoretical Studies on 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Ol

Tautomerism in Pyrazol-5-ol Systems

Pyrazol-5-ol and its derivatives, including 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, are well-known for their ability to exist in different tautomeric forms. researchgate.net Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a shift in the location of double bonds. For pyrazol-5-one systems, three primary tautomers are typically considered: the OH (enol) form, the NH (keto) form, and the CH (keto) form. The equilibrium between these forms is a critical aspect of their chemistry, influencing their physical properties and biological activity.

The tautomeric equilibrium of pyrazol-5-one systems has been the subject of numerous experimental and theoretical studies. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), X-ray crystallography, and FT-IR spectroscopy are employed to identify the predominant tautomeric forms in solution and in the solid state. nih.govresearchgate.net

Theoretical calculations, particularly using ab initio and Density Functional Theory (DFT) methods, serve as a powerful complement to experimental work. These calculations can determine the relative energies and stabilities of the different tautomers in the gas phase, which can then be compared with experimental data from solid-state and solution studies. For instance, studies on 1-phenyl substituted pyrazol-5-ones have shown that the CH form may be the most stable in the gas phase, while the NH and OH tautomers can be present in the crystalline state. X-ray analysis of related compounds like 1-phenyl-1H-pyrazol-3-ol has revealed the existence of the hydroxy (enol) form in the solid state, often forming dimers through hydrogen bonding. nih.gov

The position of the tautomeric equilibrium is highly sensitive to both the nature of the substituents on the pyrazole (B372694) ring and the surrounding solvent environment. mdpi.com

Substituent Effects: The electronic properties of substituents play a crucial role. Electron-donating groups on the C-3 position tend to shift the equilibrium toward the CH form. researchgate.net In the case of this compound, the methyl group at C-3 and the phenyl groups at N-1 and C-4 all exert electronic and steric influences that collectively determine the relative stability of the tautomers. Theoretical studies on substituted pyrazoles have shown that modifications to the ring substituents can significantly alter tautomeric stability. mdpi.com

Solvent Effects: The polarity of the solvent can dramatically alter the tautomeric preference. nih.gov In nonpolar solvents like CDCl₃ or C₆D₆, the OH-tautomer of related pyrazolols has been observed to exist predominantly as hydrogen-bonded dimers. nih.gov In contrast, polar, hydrogen-bond-accepting solvents like DMSO can disrupt this self-association, favoring monomeric species that are hydrogen-bonded to the solvent. nih.govfu-berlin.de Computational studies using polarizable continuum models (PCM) are often used to simulate solvent effects and predict how the equilibrium will shift in different media. nih.govresearchgate.net Generally, an increase in solvent polarity can lead to stabilization of the more polar tautomeric forms.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic characteristics of this compound, including its reactivity and spectral properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. derpharmachemica.com A small HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net

Computational methods, such as DFT, are used to calculate the energies of these orbitals. For related pyrazole structures, these calculations provide valuable insights into electronic transitions and charge transfer possibilities within the molecule. researchgate.netresearchgate.net

| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TD-DFT (Vacuum) | -0.3316 | -0.0472 | 0.2844 |

| TD-DFT (Butanol) | -0.3316 | -0.0472 | 0.2844 |

| TD-DFT (DMSO) | -0.3316 | -0.0472 | 0.2844 |

Data is representative of a similar pyrazole structure as reported in computational studies. researchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on the van der Waals surface of a molecule. uomphysics.netnih.gov These maps are crucial for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. derpharmachemica.comnih.gov

The color-coding convention for MEP maps is standard:

Red/Orange: Regions of negative electrostatic potential, indicating high electron density. These are nucleophilic sites, susceptible to attack by electrophiles. nih.gov

Blue: Regions of positive electrostatic potential, indicating electron deficiency. These are electrophilic sites, susceptible to attack by nucleophiles. youtube.com

Green: Regions of neutral or near-zero potential. youtube.com

For a molecule like this compound, MEP analysis would typically show negative potential (red/orange) around the oxygen atom of the hydroxyl/carbonyl group and the pyrazole nitrogen atoms, highlighting them as primary sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard computational tool for elucidating reaction mechanisms in organic chemistry. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the potential energy surface of a reaction. This information is invaluable for understanding reaction pathways, determining rate-limiting steps, and predicting the feasibility of a proposed mechanism.

For pyrazole systems, DFT calculations are frequently used to study the proton transfer mechanisms involved in tautomerism. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been successfully applied to model these processes and calculate the associated activation energy barriers. mdpi.com Furthermore, DFT is used to predict spectroscopic data, such as NMR chemical shifts. nih.govbohrium.com By comparing computed spectra with experimental results, researchers can confirm the structures of reaction products and intermediates, thus providing strong evidence to support or refute a proposed mechanism. nih.govresearchgate.net

Transition State Characterization and Reaction Pathway Optimization

The study of reaction mechanisms at a molecular level involves the identification of stable intermediates and, crucially, the transition states that connect them. Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model these transient structures and map out the most energetically favorable reaction pathways.

In the context of pyrazole derivatives, theoretical calculations have been employed to understand various reactions, including cycloadditions and proton transfer processes. mdpi.comresearchgate.net For a compound like this compound, a key area of investigation would be its tautomeric equilibria and its participation in reactions such as electrophilic substitution or condensations.

Reaction Pathway Optimization: The optimization of a reaction pathway involves locating the minimum energy path from reactants to products. This is achieved by calculating the potential energy surface of the reaction. For instance, in a hypothetical reaction involving the alkylation of this compound, computational chemists would model the approach of the alkylating agent to different potential reaction sites on the pyrazole ring. By calculating the energy at each step, they can identify the most likely reaction coordinate.

Transition State Characterization: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Computationally, locating a transition state is more complex than optimizing a stable molecule. It involves algorithms that search for a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. researchgate.net

For example, in the proton transfer tautomerism of a pyrazole, the transition state would involve the partial breaking and forming of N-H and N-H bonds. mdpi.com The energy of this transition state determines the activation energy of the tautomerization process. Quantum chemical calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, have been shown to be effective in modeling such processes for related pyrazole systems. researchgate.net

Illustrative Data for a Hypothetical Reaction:

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameter |

|---|---|---|---|

| Reactants | 0.00 | 0 | - |

| Transition State 1 (TS1) | +15.5 | 1 | C-O bond forming: 1.98 Å |

| Intermediate | -5.2 | 0 | - |

| Transition State 2 (TS2) | +10.1 | 1 | Proton transfer: N-H breaking 1.52 Å |

| Products | -12.8 | 0 | - |

Local Reactivity Descriptors (e.g., Fukui Functions)

To understand the regioselectivity of chemical reactions, global reactivity descriptors like hardness and softness are often insufficient. Local reactivity descriptors, derived from conceptual DFT, provide information about which atoms or regions within a molecule are most susceptible to a particular type of attack. semanticscholar.orgresearchgate.net

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net It helps in identifying the most electrophilic and nucleophilic sites within a molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r): for electrophilic attack (measures the reactivity of a site towards the removal of an electron).

f0(r): for radical attack.

These functions are typically calculated by analyzing the electron populations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a specific atom k in a molecule, the condensed Fukui functions can be approximated as:

f+k ≈ ρLUMO(k) (for nucleophilic attack)

f-k ≈ ρHOMO(k) (for electrophilic attack)

where ρ(k) is the electron density at atom k in the respective molecular orbital.

For this compound, calculating the Fukui functions would allow for the prediction of the most probable sites for electrophilic and nucleophilic attack. For instance, it could help determine whether an incoming electrophile would preferentially attack one of the nitrogen atoms, the oxygen atom, or a carbon atom on one of the phenyl rings.

Illustrative Fukui Function Data:

The following table presents hypothetical condensed Fukui function values for selected atoms in this compound. Higher values indicate a greater propensity for the specified type of attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.085 | 0.120 |

| N2 | 0.150 | 0.095 |

| C3 | 0.050 | 0.110 |

| C4 | 0.180 | 0.070 |

| C5 | 0.110 | 0.130 |

| O (at C5) | 0.090 | 0.195 |

From this hypothetical data, one could infer that the C4 position is the most likely site for nucleophilic attack, while the oxygen atom is the most susceptible to electrophilic attack. Such theoretical predictions are invaluable for designing synthetic strategies and understanding the chemical behavior of the molecule. semanticscholar.orgresearchgate.net

Reactivity Profiles and Transformation Chemistry of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, particularly in its pyrazol-5-ol tautomeric form, is an electron-rich system, making it susceptible to electrophilic attack. The primary site for such substitutions is the C4 position. However, since this position is already substituted with a phenyl group in the target molecule, electrophilic substitution on the pyrazole ring itself is less common. Instead, reactions often occur on the N-phenyl or C-phenyl rings, or at other reactive sites of the pyrazole nucleus if the C4-phenyl group is absent. For derivatives where the C4 position is unsubstituted, it is the most reactive site towards electrophiles.

The halogenation of pyrazole derivatives is a well-established transformation, with the regioselectivity being highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring. For pyrazol-5-one systems, direct halogenation often occurs at the C4 position. In the case of 3-methyl-1-phenyl-1H-pyrazol-5-one, a tautomer of the subject compound, direct C-H halogenation with reagents like N-halosuccinimides (NXS, where X = Cl, Br, I) proceeds readily at the C4 position. nih.gov

However, for this compound, where the C4 position is blocked, halogenation of the pyrazole ring is less straightforward. Alternative methods can be employed to introduce halogens onto the pyrazole core. One such method is dehydroxyhalogenation of the pyrazol-5-ol. Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can convert the hydroxyl group at the C5 position into a halogen, yielding 5-halo-3-methyl-1,4-diphenyl-1H-pyrazole derivatives. researchgate.net

Another significant reaction is the Vilsmeier-Haack reaction. While typically used for formylation, when applied to 3-methyl-1-phenyl-pyrazol-5-one, it results in the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. ekb.eg This reaction involves the concurrent chlorination of the C5 position and formylation at the C4 position. For the C4-phenyl substituted analog, this reaction would likely be inhibited due to the lack of a proton at the C4 position.

| Reaction | Reagent | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Direct C-H Halogenation | N-Halosuccinimide (NXS) | C4 | 4-Halo-3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

| Dehydroxyhalogenation | POCl₃ or POBr₃ | C5 | 5-Halo-3-methyl-1,4-diphenyl-1H-pyrazole | researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃/DMF | C5 (chlorination), C4 (formylation) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ekb.eg |

The nitration and sulfonation of 1-phenylpyrazole (B75819) derivatives exhibit interesting regiochemical outcomes that are dependent on the reaction conditions. For 1,3-diphenylpyrazole and 1,5-diphenylpyrazole, nitration with a mixture of nitric acid and sulfuric acid primarily leads to substitution at the para-position of the N1-phenyl ring. sciensage.info This is attributed to the reaction proceeding through the conjugate acid of the pyrazole, which deactivates the pyrazole ring towards electrophilic attack, thereby favoring substitution on the less deactivated phenyl ring.

Conversely, when nitration is carried out using nitric acid in acetic anhydride, the reaction occurs on the free base, and the C4 position of the pyrazole ring is preferentially nitrated. nih.gov For this compound, given that the C4 position is substituted, nitration would be expected to occur on one of the phenyl rings.

Similarly, sulfonation of 1-phenylpyrazole with oleum (B3057394) results in the formation of 1-(4-sulfophenyl)pyrazole, indicating substitution on the N-phenyl ring. researchgate.net However, treatment with chlorosulfuric acid in chloroform (B151607) leads to the sulfonation at the C4 position of the pyrazole nucleus. researchgate.net These findings suggest that by carefully selecting the sulfonating agent and reaction conditions, the site of electrophilic attack can be controlled.

| Reaction | Reagent | Primary Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para-position of N-phenyl ring | 1-(4-Nitrophenyl)pyrazole derivative | sciensage.info |

| Nitration | HNO₃/Acetic Anhydride | C4 of pyrazole ring | 4-Nitropyrazole derivative | nih.gov |

| Sulfonation | Oleum | para-position of N-phenyl ring | 1-(4-Sulfophenyl)pyrazole derivative | researchgate.net |

| Sulfonation | Chlorosulfuric Acid/Chloroform | C4 of pyrazole ring | Pyrazole-4-sulfonic acid derivative | researchgate.net |

Nucleophilic Addition and Substitution Reactions

The presence of nitrogen and oxygen atoms in the pyrazol-5-ol structure provides sites for nucleophilic reactions, particularly N-alkylation and N-acylation. The tautomeric nature of the molecule also allows for reactions with carbonyl compounds at the C4 position.

N-alkylation of pyrazoles can be achieved under various conditions. Acid-catalyzed methods, for instance, utilizing trichloroacetimidate (B1259523) electrophiles, provide a route to N-alkyl pyrazoles. researchgate.net More traditionally, N-alkylation is performed under basic conditions where the pyrazole nitrogen is deprotonated, followed by reaction with an alkyl halide. researchgate.net

Acylation of 3-methyl-1-phenyl-pyrazol-5-one presents a regioselectivity challenge between C-acylation and O-acylation. Selective C-acylation at the C4 position can be achieved by using calcium hydroxide, which is believed to favor the enol tautomer and protect the hydroxyl group through complexation, thereby directing the acylating agent to the C4 position. wikipedia.orgorganic-chemistry.org If the pyrazolone (B3327878) is not complexed, O-acylation tends to be the major pathway. wikipedia.org

3-methyl-1-phenyl-1H-pyrazol-5-ol readily undergoes condensation reactions with aldehydes at the C4 position. This reaction, often a Knoevenagel condensation followed by a Michael addition, typically involves two equivalents of the pyrazolone reacting with one equivalent of an aldehyde to form 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov

The reaction with ketones is also possible, often in multicomponent reactions. For example, the reaction of a pyrazolone, an aldehyde or ketone, malononitrile, and a hydrazine (B178648) derivative can lead to the formation of pyranopyrazole derivatives. researchgate.netresearchgate.nettandfonline.com In these reactions, the pyrazolone acts as an active methylene (B1212753) compound.

Cycloaddition Reactions Involving Pyrazol-5-ol Moieties

The pyrazole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dipolarophiles. However, appropriately substituted pyrazoles can undergo such transformations.

Vinyl-substituted pyrazoles have been shown to act as dienes in Diels-Alder reactions. psu.edu Furthermore, 4H-pyrazoles, which are non-aromatic, exhibit enhanced reactivity in Diels-Alder cycloadditions. nih.gov For this compound, participation in a Diels-Alder reaction would likely require prior modification to introduce a diene functionality or conversion to a less aromatic tautomer.

1,3-Dipolar cycloadditions are another important class of reactions for pyrazole derivatives. Nitrilimines and diazo compounds are common 1,3-dipoles that react with various dipolarophiles to construct new heterocyclic rings. rsc.orgnih.govmdpi.com The pyrazole ring itself, or its tautomers, can potentially act as a dipolarophile or be part of a 1,3-dipole precursor.

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often involves a cyclocondensation reaction that can be viewed as a type of annulation. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. mdpi.comnih.gov This highlights the versatility of the pyrazole scaffold in constructing more complex molecular architectures.

Detailed Derivatization Strategies for this compound Remain Elusive in Surveyed Literature

A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the derivatization of this compound. While the reactivity of the closely related analogue, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is well-documented, the crucial substitution of a phenyl group at the 4-position of the pyrazole ring fundamentally alters the molecule's transformation chemistry. This distinction precludes a direct extrapolation of existing data to the specified compound.

The majority of research on the functional group modification of pyrazol-5-ol systems focuses on the reactivity of the carbon atom at the 4-position. This site is readily susceptible to a variety of transformations, including acylation and the formation of methylene-bridged bis-pyrazole structures. However, in the case of this compound, this reactive site is blocked by a phenyl group, thereby shifting the focus of potential derivatization to the hydroxyl group at the 5-position.

Based on the established chemistry of analogous compounds, it can be inferred that the primary derivatization strategies for this compound would involve O-acylation and O-alkylation of the hydroxyl group. These reactions would lead to the formation of the corresponding esters and ethers, respectively.

Inferred Derivatization Pathways:

O-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, would be expected to yield 5-acyloxy-3-methyl-1,4-diphenyl-1H-pyrazole derivatives. Studies on the 1-phenyl analogue indicate that O-acylation can occur, particularly when reactions targeting the C4-position are not promoted. rsc.orgresearchgate.net

O-Alkylation: Similarly, the hydroxyl group could undergo alkylation using alkyl halides or other alkylating agents under basic conditions to produce 5-alkoxy-3-methyl-1,4-diphenyl-1H-pyrazoles. Research on 4-acyl derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-one has shown that selective O-alkylation can be achieved under Mitsunobu conditions. researchgate.net

Despite these logical projections, the absence of specific experimental data, including detailed reaction conditions, yields, and spectroscopic characterization for the derivatization products of this compound, prevents a thorough and scientifically rigorous discussion as requested. The creation of detailed data tables is not feasible without such foundational research.

Therefore, while the principles of organic chemistry allow for the prediction of reactivity, a definitive and detailed account of the derivatization strategies for this compound cannot be provided at this time, pending the publication of specific studies on this compound.

Coordination Chemistry of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Ol As a Ligand

Binding Modes and Chelation Properties

The versatility of pyrazol-5-ol based ligands is demonstrated by their ability to adopt various coordination modes, a characteristic influenced by the metal ion, reaction conditions, and the nature of the substituent at the 4-position.

Pyrazol-5-ol derivatives can function as monodentate, bidentate, or even polydentate ligands. researchgate.net The deprotonated form, the pyrazolate anion, is known to exhibit at least three coordination modes: anionic monodentate, exo-bidentate (bridging two metal centers), and endo-bidentate. uninsubria.it

However, the most common and well-studied coordination mode for 4-substituted pyrazol-5-ol derivatives is as a bidentate chelating agent. nih.gov In this capacity, the ligand forms a stable six-membered ring with the metal ion. This bidentate chelation is characteristic of 4-acylpyrazolones, which are structurally analogous to 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol. acs.org While less common, pyrazole-based ligands can also be incorporated into larger molecular frameworks to achieve tridentate or higher coordination, though this often involves functionalization beyond the core pyrazole (B372694) ring. researchgate.net

The specific donor atoms involved in coordination depend on the tautomeric form of the ligand that is stabilized upon complexation.

O,O'-Bidentate Coordination: This is the most prevalent mode for 4-acyl and 4-formyl pyrazol-5-one ligands. researchgate.net Upon deprotonation, these molecules behave similarly to β-diketones, coordinating to a metal ion through the enolic oxygen at the C5 position and the carbonyl oxygen from the substituent at the C4 position. nih.gov This O,O'-chelation results in a highly stable six-membered chelate ring and is the expected primary binding mode for this compound when it coordinates as an analogue of a β-diketone.

N,O-Bidentate Coordination: In some cases, coordination can occur through a nitrogen atom of the pyrazole ring and an oxygen atom. For instance, Schiff base derivatives formed at the 4-position of the pyrazolone (B3327878) ring have been shown to coordinate through the azomethine nitrogen and the pyrazolone's keto oxygen. mdpi.com Similarly, some pyrazoline-derived ligands can behave as neutral bidentate ligands with an NO donor sequence. iiste.org The deprotonated pyrazolate anion also has the potential to coordinate via one of the ring nitrogens in addition to the oxygen at C5. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of pyrazol-5-ol derivatives are typically synthesized by reacting the ligand with a corresponding metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

A range of transition metal complexes with ligands analogous to this compound have been prepared and studied. For example, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) have been reported with phenylhydrazone derivatives of 4-acetyl-3-methyl-1-phenyl-pyrazoline-5-one. mdpi.com In these complexes, two bidentate Schiff base ligands coordinate to the metal ion through the azomethine nitrogen and the keto oxygen. mdpi.com The characterization of these complexes often involves elemental analysis, infrared spectroscopy (to observe shifts in C=O and C=N stretching frequencies upon coordination), electronic spectroscopy (to study d-d transitions), and magnetic susceptibility measurements to determine the geometry and spin state of the central metal ion. mdpi.commdpi.com

| Complex | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key Electronic Transitions (d-d) | Reference |

|---|---|---|---|---|

| [Mn(L)₂(H₂O)₂] | Octahedral | 5.63 - 5.67 | ⁶A₁g → ⁴A₁g (~393-462 nm) | mdpi.com |

| [Ni(L')₂(EtOH)₂] | Octahedral | - | - | researchgate.net |

| [Co(L)₂(H₂O)₂] | Octahedral | - | - | mdpi.com |

| [Cu(L')₂(EtOH)] | Square Planar | - | - | researchgate.net |

Pyrazol-5-ol based ligands, particularly 4-acyl derivatives, have proven to be highly effective chelators for f-block elements. Their ability to form stable, neutral complexes makes them suitable for applications such as solvent extraction and separation. nih.govacs.org

Studies on 3-methyl-1-phenyl-4-formylpyrazole-5-one, a close analogue, have shown the formation of anionic tetrakis complexes with the general formula [H₃O]⁺[LnL₄]⁻·nH₂O for various lanthanides (Nd, Sm, Eu, Tb). researchgate.net In these compounds, four bidentate ligands coordinate to the lanthanide ion. researchgate.net Similar complexation behavior has been reported for a range of lanthanides and actinides with other acylpyrazolone ligands. nih.govacs.org The synthesis typically involves the reaction of the ligand with a lanthanide salt, often leading to complexes with two, three, or four ligands bound to the metal center. nih.gov

Structural Elucidation of Metal-Pyrazol-5-ol Complexes

Single-crystal X-ray diffraction is the definitive method for the structural elucidation of these metal complexes. These studies provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For transition metals, the coordination geometry is highly dependent on the metal ion and the specific ligand. Octahedral geometries are common, as seen in various Mn(II), Ni(II), and Co(II) complexes where two tridentate or three bidentate ligands surround the metal center. mdpi.comresearchgate.net Square planar and tetrahedral geometries have also been observed, particularly for Cu(II) and Zn(II), respectively. iiste.orgresearchgate.net

Spectroscopic Signatures in Metal Complexes

The formation of a coordination complex induces characteristic shifts in spectroscopic signals. Key techniques used to probe these interactions include:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of C=O, O-H, and C=N bonds upon coordination provide evidence of the ligand's binding mode.

NMR Spectroscopy: Shifts in the resonance of protons and carbons near the coordination sites can confirm complex formation in solution.

UV-Visible Spectroscopy: The electronic transitions within the metal ion (d-d transitions) and charge-transfer bands between the metal and ligand are diagnostic of the coordination environment.

While spectroscopic data are abundant for complexes of other pyrazolones, no such spectra have been published for complexes of this compound.

Applications of Pyrazol-5-ol Metal Complexes in Catalysis and Materials Science

The applications of metal complexes are intrinsically linked to their specific structures and electronic properties.

Catalytic Activity in Organic Transformations

Metal complexes containing pyrazole-based ligands are explored as catalysts for various organic reactions, such as oxidation and reduction. For instance, a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit catalytic activity for the oxygen evolution reaction (OER). rsc.org However, no catalytic studies have been reported for complexes involving this compound.

Advanced Material and Analytical Applications of 3 Methyl 1,4 Diphenyl 1h Pyrazol 5 Ol

Applications in Dye Chemistry and Fluorescent Agents

Pyrazolone (B3327878) derivatives are foundational in the synthesis of a variety of dyes, particularly azo dyes. nih.gov The core structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol is a common precursor in the production of these colorants. mdpi.com Through a diazotization and coupling reaction, this pyrazolone can be transformed into brightly colored azo dyes. nih.govontosight.ai For instance, new azo dyes have been synthesized by coupling various arylamines and aryl diamines with pyrazolone derivatives like 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. researchgate.net These dyes exhibit tautomerism, existing in both azo and hydrazo forms. researchgate.net Azo dyes derived from pyrazolone scaffolds are noted for their broad-spectrum applications and biological activities, including antibacterial and anticancer properties. nih.gov

In addition to their role as chromophores in dyes, pyrazole (B372694) derivatives have emerged as promising fluorescent agents. nih.gov While pyrazole itself is not fluorescent, appropriate substitutions on the ring system can lead to compounds with high fluorescence quantum yields, photostability, and thermostability. nih.gov These fluorescent pyrazole derivatives are particularly valuable in bioimaging applications due to their good membrane permeability and biocompatibility. nih.gov For example, pyrazoline-based probes have been developed for the detection of specific analytes like picric acid through fluorescence quenching mechanisms. nih.gov The synthetic versatility of the pyrazole core allows for the creation of a diverse range of fluorescent probes with tailored absorption and emission properties. nih.govresearchgate.net A pyrazoline-BODIPY hybrid probe, for instance, exhibited an absorption maximum at 499 nm and an emission maximum at 511 nm with a fluorescence quantum yield of 30%. nih.gov

| Application Area | Compound Class | Key Reactions | Notable Properties |

| Dye Chemistry | Azo Dyes | Diazotization, Azo Coupling | Vibrant colors, Tautomerism, Biological activity |

| Fluorescent Agents | Substituted Pyrazoles | Various substitution reactions | High quantum yield, Photostability, Biocompatibility |

Chemical Reagents for Analytical Chemistry

The reactivity of the pyrazolone ring makes it a valuable tool in analytical chemistry, particularly as a derivatizing agent to enhance the detection and separation of various analytes.

Pyrazolone derivatives are employed as derivatizing agents to improve the analytical characteristics of molecules for spectroscopic analysis. For instance, the closely related compound 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely used for the pre-column derivatization of carbohydrates to facilitate their separation and detection by High-Performance Liquid Chromatography (HPLC). researchgate.net This derivatization enhances the ultraviolet (UV) absorbance of the sugar molecules, allowing for sensitive detection. researchgate.net The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides yields compounds with strong complexation and extraction abilities for metal ions, which is a property that can be exploited in analytical separation and determination methods. rsc.org

As mentioned, 1-phenyl-3-methyl-5-pyrazolone (PMP) has become a significant reagent for the analysis of carbohydrates. researchgate.net A simplified method for the derivatization of carbohydrates with PMP has been developed, allowing for the effective separation of monosaccharide derivatives by both HPLC and micellar electrokinetic chromatography (MEKC). researchgate.net This derivatization is not limited to monosaccharides; a modified PMP pre-column derivatization procedure has also been successfully applied to the separation and analysis of oligosaccharides by reversed-phase HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). researchgate.net

| Analytical Technique | Analyte | Derivatizing Agent | Purpose of Derivatization |

| HPLC, MEKC | Monosaccharides | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Enhanced UV detection, Improved separation |

| RP-HPLC, MALDI-TOF-MS | Oligosaccharides | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Simplified analysis, Direct MS analysis |

| Metal Ion Extraction | Metal Ions | C-acylated 3-methyl-1-phenyl-pyrazol-5-ones | Complexation and extraction |

Potential in Polymer and Supramolecular Chemistry

The structural features of pyrazole derivatives, including their ability to participate in hydrogen bonding and π-stacking interactions, make them attractive candidates for the construction of polymers and supramolecular assemblies. The supramolecular structure of a compound closely related to the title compound, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine, is defined by C-H···π and π-π stacking interactions, without the presence of conventional hydrogen bonds. nih.gov This demonstrates the capacity of the pyrazole core and its phenyl substituents to direct the formation of ordered solid-state structures. Such non-covalent interactions are fundamental in supramolecular chemistry for the design of materials with specific architectures and functions. The incorporation of pyrazolone moieties into polymer chains can impart specific properties to the resulting material, leveraging the inherent characteristics of the heterocyclic ring.

Photochromic Properties of Pyrazolone Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a property observed in some pyrazolone systems. mdpi.com A derivative of 3-methyl-1-phenyl-pyrazol-5-one, specifically 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has been shown to exhibit photochromic behavior in both the crystalline and solution phases. mdpi.com Upon exposure to UV light (e.g., 365 nm), this compound undergoes a color change from colorless to yellow in solution and from pale beige to deep orange in the solid state. mdpi.com This photochromism is attributed to a photoisomerization from an enol form to a keto form, which can occur through an intermolecular proton transfer. researchgate.net This property opens up possibilities for the use of such pyrazolone derivatives in the development of light-sensitive materials, molecular switches, and optical data storage.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused exclusively on this compound. The majority of existing studies concentrate on its close structural isomer, 3-methyl-1-phenyl-1H-pyrazol-5-ol (also known as PMP or Edaravone), which lacks the C4-phenyl substituent.

Key findings on the closely related 3-methyl-1-phenyl-1H-pyrazol-5-ol highlight its significance in medicinal and analytical chemistry. This compound is well-established as a potent free-radical scavenger and is approved for use as a neuroprotective agent in the treatment of conditions like amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. researchgate.net In analytical chemistry, it is widely used as a derivatization reagent for the analysis of monosaccharides. researchgate.net

Research has also been conducted on derivatives synthesized from this parent compound. For instance, a series of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized through a three-component reaction. nih.gov These derivatives have demonstrated significant antioxidant and anticancer activities, with some compounds showing potent radical scavenging activity and cytotoxicity against colorectal carcinoma cells. nih.gov The primary mechanism of cell death induced by these compounds was identified as p53-mediated apoptosis. nih.gov

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol itself is well-documented, typically involving the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). researchgate.netyoutube.commdpi.com While this foundational knowledge exists, the specific influence and properties imparted by the addition of a phenyl group at the C4 position, as in this compound, remain largely undocumented in prominent research.

Emerging Trends in Pyrazole-5-ol Research

The broader field of pyrazole-5-ol chemistry is dynamic, with several emerging trends pointing toward the development of novel applications and synthetic methodologies.

Molecular Hybridization: A significant trend involves the synthesis of hybrid molecules that conjugate the pyrazole-5-ol scaffold with other bioactive heterocyclic systems, such as thiazole (B1198619) and pyrimidine. This approach aims to create multifunctional molecules with enhanced or novel therapeutic properties, including potent antimicrobial agents. researchgate.netnih.gov

Green Synthesis and Multicomponent Reactions: There is a growing emphasis on developing environmentally benign and efficient synthetic protocols. This includes the use of green solvents like water, catalyst-free reactions, and one-pot multicomponent reactions (MCRs) that improve atom economy and reduce waste. researchgate.net

Fused-Ring Systems: The synthesis and biological evaluation of fused pyrazole (B372694) derivatives are gaining considerable attention. researchgate.netmdpi.com These complex structures offer a rigid framework that can be valuable for designing targeted therapeutic agents, and research is active in exploring their potential as protein kinase inhibitors and antitumor drugs. researchgate.netmdpi.com

Medicinal Chemistry Applications: Pyrazole-5-ols continue to be a "privileged scaffold" in medicinal chemistry. researchgate.net Current research is expanding beyond traditional anti-inflammatory and analgesic applications to explore their potential as anticancer, antiviral, neuroprotective, and antidiabetic agents. globalresearchonline.netnih.gov

Materials Science: The unique photophysical properties of some pyrazole derivatives are being explored for applications in materials science. Researchers are investigating their use as fluorescent probes, sensors for ion detection, and components of novel organic materials. globalresearchonline.net

Unexplored Avenues and Challenges in Synthesis and Application

Despite significant progress, several challenges and unexplored avenues remain in the field of pyrazole-5-ol research, particularly concerning the specific compound this compound.

Challenges in Synthesis:

Regioselectivity: A persistent challenge in the functionalization of the pyrazole-5-ol ring is controlling regioselectivity. For example, acylation reactions can occur at either the C4-position or the O-position of the hydroxyl group, leading to mixtures of C-acylated and O-acylated products. Developing synthetic methods that selectively target a specific position remains a key objective. rsc.org

Yield and Purity: The synthesis of complex derivatives, such as fused-ring systems, can be hampered by low yields and the formation of difficult-to-separate regioisomers. mdpi.com Optimizing reaction conditions and developing more efficient purification techniques, like tandem radial chromatography, are ongoing areas of research. mdpi.com

Unexplored Avenues:

Systematic Study of this compound: The most significant unexplored avenue is the systematic investigation of the title compound itself. Its unique substitution pattern, with phenyl groups at both the N1 and C4 positions, distinguishes it from more commonly studied analogues. Research is needed to synthesize this compound efficiently and to characterize its physicochemical properties, spectroscopic data, and potential biological activities.

Structure-Activity Relationship (SAR): The introduction of a phenyl group at the C4 position could significantly alter the molecule's steric and electronic properties compared to 3-methyl-1-phenyl-1H-pyrazol-5-ol. This could lead to novel biological activities or modified potency. A thorough SAR study is required to understand the impact of this substitution on its potential as a therapeutic agent or functional material.

Mechanistic Studies: While many pyrazole-5-ol derivatives are reported to have various biological effects, the precise molecular mechanisms of action are often not fully elucidated. nih.gov Future research should focus on identifying specific cellular targets and signaling pathways to better understand their therapeutic potential and to guide the rational design of new, more effective drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves multi-step protocols starting from diarylpyrazole templates. For example, condensation reactions using substituted phenyl precursors under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) followed by purification via recrystallization (methanol or ethanol) are effective. Yield optimization can be achieved by controlling stoichiometry, using catalysts like chloranil for dehydrogenation, and adjusting reaction time. Evidence from similar pyrazole derivatives shows yields ranging from 78% to 85% under optimized conditions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Infrared (IR) spectroscopy are critical for structural elucidation, particularly to confirm the hydroxyl group and aromatic substituents. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography (as demonstrated for 4-methyl-5-phenyl-1H-pyrazol-3-ol) resolves tautomeric forms and hydrogen-bonding networks .

Q. How can solubility and stability challenges be addressed during storage and handling of pyrazole derivatives?

- Methodological Answer : Pyrazole derivatives often require anhydrous storage (e.g., desiccators with silica gel) due to hygroscopic tendencies. Solubility in polar aprotic solvents (e.g., DMSO or DMF) can be leveraged for biological assays. Stability tests under varying pH and temperature conditions are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) be applied to predict the reactivity and tautomeric behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model the keto-enol tautomerism of the hydroxyl group, predicting energy barriers and stable tautomeric forms. Computational studies should align with experimental data (e.g., X-ray crystallography) to validate hydrogen-bonding motifs and electronic properties. Software like Gaussian or ORCA can simulate frontier molecular orbitals to assess reactivity .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies involving pyrazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal results) may arise from assay conditions (e.g., microbial strains, concentration ranges). Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, should be adopted. Parallel studies using pure enantiomers (if applicable) and controls for compound stability (e.g., HPLC purity checks) are critical .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in pyrazole derivatives, and what challenges arise in growing suitable crystals?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking). Challenges include obtaining high-quality crystals via slow evaporation (e.g., methanol/water mixtures) and avoiding solvent inclusion. For 4-methyl-5-phenyl-1H-pyrazol-3-ol, hydrogen-bonded dimers were observed, which can inform co-crystallization strategies for related compounds .

Q. What methodologies enable the synthesis of fluorinated or trifluoromethylated analogs of this compound, and how do these modifications impact electronic properties?

- Methodological Answer : Fluorination can be achieved via electrophilic substitution (e.g., using Selectfluor®) or by incorporating trifluoromethyl groups during precursor synthesis (e.g., trifluoromethyl ketones). Fluorine atoms enhance lipophilicity and metabolic stability, as seen in analogs like 3-(trifluoromethyl)-1H-pyrazole derivatives. ¹⁹F NMR is critical for tracking fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.